molecular formula C16H16ClFN2O2S B2709135 N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2309342-39-8

N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2709135
CAS No.: 2309342-39-8
M. Wt: 354.82
InChI Key: DWPXHMAEWGPEOH-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a thiophenyl-propyl group connected through an oxalamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce both chlorine and fluorine atoms at specific positions.

    Synthesis of the thiophenyl-propyl intermediate: This step involves the alkylation of thiophene to introduce a propyl group with a methyl substituent.

    Coupling of intermediates: The final step involves the coupling of the chloro-fluorophenyl and thiophenyl-propyl intermediates through an oxalamide linkage, typically using oxalyl chloride as a coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones, while the oxalamide linkage can be reduced under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation products: Sulfoxides and sulfones are typical products.

    Reduction products: Reduced forms of the oxalamide linkage or thiophenyl group.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiophenyl-propyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-fluorophenyl)-N2-(2-methylpropyl)oxalamide: Lacks the thiophenyl group, resulting in different chemical properties.

    N1-(3-chloro-4-fluorophenyl)-N2-(2-(thiophen-3-yl)propyl)oxalamide: Lacks the methyl substituent on the propyl group, affecting its steric and electronic properties.

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is unique due to the presence of both the chloro-fluorophenyl and thiophenyl-propyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S/c1-16(2,10-5-6-23-8-10)9-19-14(21)15(22)20-11-3-4-13(18)12(17)7-11/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXHMAEWGPEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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